1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
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Description
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a structurally similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, the research identified distinct conformations that contribute to the antagonist activity by dominating steric binding interactions with the receptor. This study provided insights into the pharmacophore models for cannabinoid receptor ligands, highlighting the importance of the N1 aromatic ring moiety and proposing that the unique spatial orientation of certain groups might confer antagonist or inverse agonist activity depending on their interaction with the receptor (Shim et al., 2002).
Antimicrobial Nano-Materials
Another research avenue explored the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their antimicrobial activities. The study concluded that these compounds, through the incorporation of a 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring, showed significant antimicrobial activities against pathogenic bacteria and Candida species. This suggests potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Pharmacokinetics and Drug Metabolism
Research on novel anaplastic lymphoma kinase inhibitors, including compounds structurally related to 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride, highlights the impact of hydrolysis-mediated clearance on pharmacokinetics. The study identified mouse-specific enzymatic hydrolysis affecting compound clearance and half-life, offering insights into chemistry efforts aimed at minimizing hydrolysis to improve plasma stability and, consequently, drug efficacy (Teffera et al., 2013).
Antimicrobial Activity of Piperidine Derivatives
The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) demonstrated significant potent antimicrobial activities. This suggests these compounds' potential as bioactive agents in agriculture to combat bacterial and fungal pathogens (Vinaya et al., 2009).
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h10-11,14H,1-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQINSBAEOIVQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride |
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